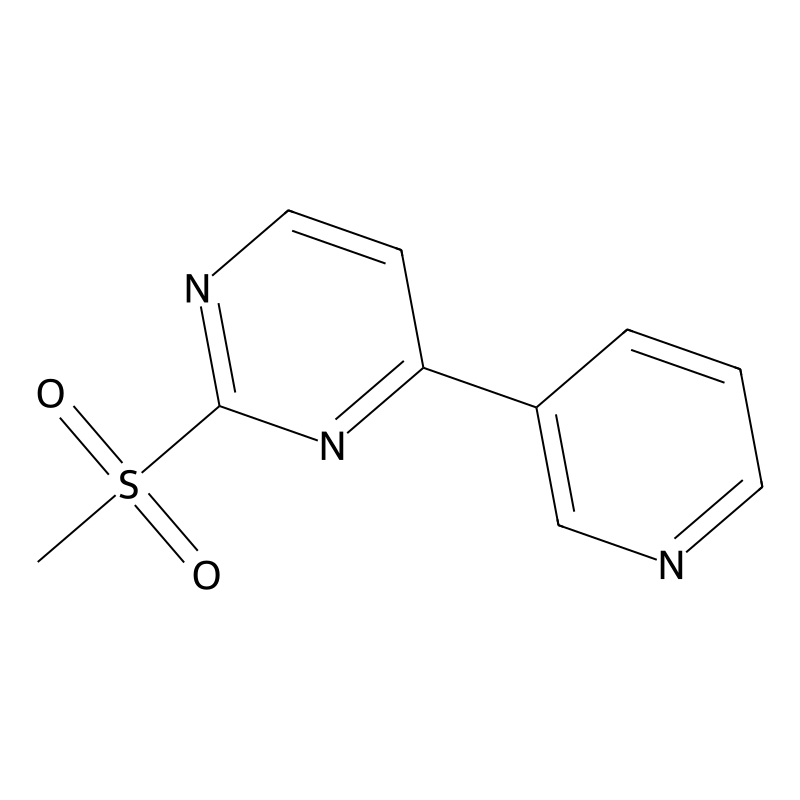2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here's what we do know:
Chemical Classification
2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine belongs to a class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring structure. They are found in numerous natural products and play essential roles in biological processes .
Structural Features
The presence of the pyridinyl group (a six-membered aromatic ring with one nitrogen atom) and the methylsulfonyl group (a sulfur atom bonded to a methyl group and two oxygen atoms) suggests potential for interaction with biological targets. However, further research is needed to elucidate specific mechanisms.
Availability
Companies like Matrix Scientific offer 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine as a research chemical, implying potential scientific interest in its properties .
2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound characterized by the presence of both pyrimidine and pyridine rings. Its molecular structure includes a methylsulfonyl group attached to the pyrimidine, which enhances its chemical properties and reactivity. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The unique arrangement of substituents contributes to its distinct chemical behavior and biological activity .
- Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
- Reduction: The pyridine ring may undergo reduction to yield piperidine derivatives under hydrogenation conditions.
- Substitution: Hydrogen atoms on the pyrimidine ring can be substituted with electrophiles, allowing for the formation of diverse derivatives.
Common Reagents and Conditions- Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
- Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas facilitate this process.
- Substitution: Electrophiles like alkyl halides or acyl chlorides, often in the presence of a base, are employed for substitution reactions.
Major Products- Oxidation leads to sulfone derivatives.
- Reduction results in piperidine derivatives.
- Substitution reactions yield various alkylated or acylated pyrimidine derivatives.
- Oxidation leads to sulfone derivatives.
- Reduction results in piperidine derivatives.
- Substitution reactions yield various alkylated or acylated pyrimidine derivatives.
2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine exhibits promising biological activity, particularly as a potential pharmacophore targeting various diseases. It has been investigated for its interactions with biological macromolecules, suggesting its utility as a biochemical probe. The specific mechanisms of action often involve binding to key enzymes or receptors, modulating their activity, which may lead to therapeutic effects in disease pathways .
The synthesis of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine typically involves several key steps:
- Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving amidines and β-diketones under acidic or basic conditions.
- Introduction of the Pyridin-3-yl Group: Often accomplished via cross-coupling reactions, such as Suzuki-Miyaura coupling, where a pyridin-3-yl boronic acid is coupled with a halogenated pyrimidine derivative.
Industrial Production Methods
For large-scale production, methods may include continuous flow reactors optimized for efficient heat and mass transfer, along with robust catalysts to enhance reaction rates and yields .
2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine has several applications:
- Medicinal Chemistry: Explored as a potential drug candidate for various diseases.
- Organic Synthesis: Serves as a building block for more complex molecules.
- Biological Studies: Investigated for its interactions with macromolecules.
- Industrial
Similar Compounds- 2-(Methylsulfonyl)-4-(pyridin-2-yl)pyrimidine
- 2-(Methylsulfonyl)-4-(pyridin-4-yl)pyrimidine
- 2-(Ethylsulfonyl)-4-(pyridin-3-yl)pyrimidine
Uniqueness
The uniqueness of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine lies in the specific positioning of the methylsulfonyl and pyridin-3-yl groups. This arrangement not only influences its reactivity but also affects its interaction with biological targets, resulting in distinct pharmacological profiles compared to its analogs. The structure's specific features contribute to its synthetic utility and potential therapeutic applications .








